4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. The BET family of proteins plays an important role in the development and progression of cancer, making them an attractive target for the development of new cancer therapies.
Mécanisme D'action
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide works by binding to the BET proteins and preventing them from interacting with chromatin, which is the material that makes up chromosomes. This prevents the BET proteins from regulating the expression of genes that are involved in the development and progression of cancer. By inhibiting the BET proteins, this compound is able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. This compound has also been shown to suppress the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide in lab experiments include its potency and selectivity for the BET proteins, its ability to enhance the activity of other cancer therapies, and its ability to inhibit the growth of a wide range of cancer cell lines. The limitations of using this compound in lab experiments include its limited solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for the research and development of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide. One direction is to explore its potential as a combination therapy with other cancer therapies, such as immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as inflammatory diseases and neurological disorders. Finally, there is a need to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and safety in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and the reactions are performed using standard chemical techniques. The final product is purified using chromatography and characterized using spectroscopic methods.
Applications De Recherche Scientifique
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and to suppress tumor growth in vivo. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-25(17-6-2-3-7-17)33(30,31)19-11-9-15(10-12-19)21(27)24-22-23-20(14-32-22)16-5-4-8-18(13-16)26(28)29/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXZJLKDYBBKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.